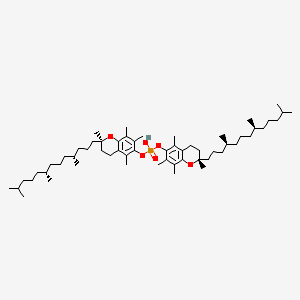

Di(alpha-tocopherol) Phosphate

Übersicht

Beschreibung

Di(alpha-tocopherol) phosphate is a phosphorylated form of vitamin E, specifically alpha-tocopherol. This compound is known for its antioxidant properties and is used in various applications, including as a dietary supplement and in cosmetic formulations. It is a water-soluble analog of alpha-tocopherol, making it more versatile in different formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di(alpha-tocopherol) phosphate can be synthesized through the phosphorylation of alpha-tocopherol. The process involves the reaction of alpha-tocopherol with phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to ensure proper mixing and reaction efficiency.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where alpha-tocopherol is reacted with phosphoric acid derivatives. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Di(alpha-tocopherol) phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tocopheryl quinone derivatives.

Reduction: The compound can be reduced back to alpha-tocopherol under specific conditions.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Tocopheryl quinone derivatives.

Reduction: Alpha-tocopherol.

Substitution: Various substituted tocopherol derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Di(alpha-tocopherol) phosphate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in protecting cells from oxidative stress and its potential in enhancing cellular functions.

Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in cosmetic formulations for its antioxidant properties, helping to stabilize products and extend their shelf life.

Wirkmechanismus

Di(alpha-tocopherol) phosphate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound interacts with lipid bilayers in cell membranes, stabilizing them and preventing lipid peroxidation. This action helps maintain cellular integrity and function under stress conditions.

Vergleich Mit ähnlichen Verbindungen

Alpha-tocopherol: The non-phosphorylated form of vitamin E, primarily used as a dietary supplement.

Alpha-tocopherol acetate: An esterified form of alpha-tocopherol, commonly used in cosmetic and pharmaceutical formulations.

Alpha-tocopherol succinate: Another esterified form with different solubility and stability properties.

Uniqueness: Di(alpha-tocopherol) phosphate is unique due to its water solubility, which allows it to be used in a broader range of formulations compared to its non-phosphorylated counterparts. Its enhanced stability and antioxidant properties make it particularly valuable in applications where oxidative stability is crucial.

Biologische Aktivität

Di(alpha-tocopherol) phosphate (Di-α-TP) is a bioactive derivative of vitamin E, specifically α-tocopherol, which exhibits a range of biological activities that have garnered significant research interest. This article explores the biological activity of Di-α-TP, highlighting its antioxidant properties, cellular functions, and potential therapeutic applications.

Di-α-TP is a water-soluble form of α-tocopherol that is resistant to hydrolysis, making it stable under various physiological conditions. This stability allows it to be detected in biological tissues and foods, indicating its ubiquitous presence in both animal and plant systems . The compound can cross cell membranes and is believed to play a role in cellular signaling pathways, contributing to its biological effects .

| Property | This compound | α-Tocopherol |

|---|---|---|

| Solubility | Water-soluble | Lipid-soluble |

| Hydrolysis Resistance | Yes | No |

| Cellular Uptake | Yes | Yes |

| Antioxidant Activity | Moderate | High |

Antioxidant Activity

Di-α-TP exhibits antioxidant properties that are comparable to those of α-tocopherol. It has been shown to enhance intracellular glutathione levels in human keratinocytes, which is crucial for cellular defense against oxidative stress . In vitro studies indicate that Di-α-TP may be more effective than α-tocopherol in certain contexts, particularly in preventing oxidative damage to cellular membranes .

Anti-inflammatory Effects

Research indicates that Di-α-TP may possess anti-inflammatory properties. In animal models, tocopherols have been shown to inhibit inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation . The specific mechanisms by which Di-α-TP exerts these effects require further investigation but may involve modulation of immune responses and cytokine production.

Antimicrobial Activity

Recent studies have demonstrated that Di-α-TP displays significant antimicrobial activity against various pathogens. For instance, it has been effective in preventing biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, two bacteria commonly associated with prosthetic infections. In controlled experiments, Di-α-TP significantly reduced bacterial adhesion and biofilm development compared to other tocopherol derivatives .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Biofilm Formation Reduction (%) |

|---|---|

| Staphylococcus aureus | 100% at 24h; 85% at 48h |

| Staphylococcus epidermidis | 92–97% at 24h; 44–70% at 48h |

| Pseudomonas aeruginosa | 49% reduction after 48h |

Clinical Implications and Case Studies

The clinical implications of Di-α-TP are being explored in various contexts, particularly in drug delivery systems. A study highlighted the use of phosphorylated tocopherols as lipid excipients that enhance the solubility and bioavailability of poorly soluble drugs like CoQ10. The addition of Di-α-TP significantly improved drug absorption compared to traditional formulations .

Furthermore, the safety profile of Di-α-TP has been evaluated in multiple studies. Generally recognized as safe (GRAS), tocopherols do not exhibit genotoxic or carcinogenic potential, making them suitable for dietary supplementation and therapeutic applications .

Eigenschaften

IUPAC Name |

[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGGCVLVTDELSB-DPVYBCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H99O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.